2,2,5,5-tetramethylhexanoic Acid
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Overview
Description
2,2,5,5-tetramethylhexanoic acid is an organic compound with the molecular formula C10H20O2. It is a derivative of hexanoic acid, characterized by the presence of four methyl groups attached to the second and fifth carbon atoms of the hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexanoic acid typically involves the alkylation of hexanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where hexanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolites as catalysts has also been explored to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-tetramethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or other substituted derivatives.
Scientific Research Applications
2,2,5,5-tetramethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2,5,5-tetramethylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: Lacks the methyl groups, making it less hydrophobic and less sterically hindered.
2,2,5,5-tetramethylhexane: Similar structure but lacks the carboxylic acid group, affecting its reactivity and solubility.
2,2,5,5-tetramethyltetrahydrofuran: A cyclic ether with similar methyl substitution but different functional group and reactivity
Uniqueness
2,2,5,5-tetramethylhexanoic acid is unique due to its combination of a carboxylic acid group and multiple methyl substitutions, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
156606-69-8 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2,5,5-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)6-7-10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) |
InChI Key |
USXOCFSUZNCRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C(=O)O |
Origin of Product |
United States |
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